molecular formula C20H22N4O5S B6430281 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea CAS No. 2097915-44-9

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea

Cat. No.: B6430281
CAS No.: 2097915-44-9
M. Wt: 430.5 g/mol
InChI Key: VHZIBFACFHORBJ-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]urea is a structurally complex urea derivative featuring two heterocyclic systems: a 1,3-benzodioxole moiety and a 3-cyclopropyl-2,2-dioxo-1,3-benzothiadiazole group. The compound’s synthesis and structural determination likely leverage crystallographic tools such as the SHELX software suite, which is widely employed for small-molecule refinement and structure validation . Urea derivatives are of significant pharmacological interest due to their hydrogen-bonding capacity, which enhances target binding affinity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c25-20(22-12-14-5-8-18-19(11-14)29-13-28-18)21-9-10-23-16-3-1-2-4-17(16)24(15-6-7-15)30(23,26)27/h1-5,8,11,15H,6-7,9-10,12-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZIBFACFHORBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

The urea group in the target compound serves as a critical pharmacophore. For instance, 1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-{3-[methyl(2H-tetrazol-5-yl)amino]phenyl}urea () shares a urea bridge but incorporates a benzodiazepine core instead of benzothiadiazol.

Benzodioxol-Containing Derivatives

Compounds like Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate () highlight the benzodioxol group’s role in enhancing π-π stacking and metabolic resistance. However, replacing benzimidazole with benzothiadiazol in the target compound introduces sulfone groups, which may improve solubility and oxidative stability .

Benzothiadiazol Analogues

The 3-cyclopropyl-2,2-dioxo-1,3-benzothiadiazole moiety is rare in literature. Comparatively, benzoxadiazole derivatives (e.g., 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one , ) exhibit similar electronic profiles but lack the cyclopropyl substituent. The cyclopropyl group in the target compound likely reduces ring puckering (as defined by Cremer-Pople coordinates, ), enhancing planar rigidity and steric hindrance .

Thiazole-Triazole-Acetamide Derivatives

Compounds such as 9a–9e () feature triazole-thiazole-acetamide scaffolds instead of urea linkages. These structures prioritize hydrogen-bond acceptor sites over donor capacity, which may reduce binding affinity in targets requiring strong dipole interactions (e.g., protease enzymes). Docking studies in suggest that aryl substituents on thiazole rings (e.g., 4-bromophenyl in 9c) improve hydrophobic interactions, a feature mirrored in the target compound’s cyclopropyl group .

Quantitative Similarity Analysis

3D Similarity Metrics

Using PubChem3D’s criteria (), the target compound’s shape similarity (ST ≥ 0.8) and feature similarity (CT ≥ 0.5) would classify it as “proximate” to benzodioxol-containing analogues like . However, the benzothiadiazol group introduces steric bulk, reducing ST scores compared to simpler benzimidazole derivatives .

Binary Fingerprint Comparison

The Tanimoto coefficient () quantifies structural overlap based on molecular fingerprints. For example, shared fragments like benzodioxol or urea groups yield higher coefficients (>0.7), while divergent cores (e.g., benzothiadiazol vs. benzodiazepine) reduce similarity (<0.5) .

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